1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

Description

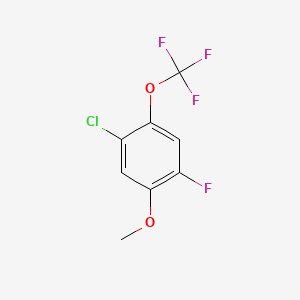

1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene is a polysubstituted aromatic compound characterized by a benzene ring with four distinct functional groups:

- Chlorine at position 1 (para to trifluoromethoxy),

- Fluorine at position 4 (meta to chlorine),

- Methoxy (-OCH₃) at position 5 (ortho to fluorine),

- Trifluoromethoxy (-OCF₃) at position 2 (ortho to chlorine).

This substitution pattern creates a unique electronic and steric profile. The trifluoromethoxy group is strongly electron-withdrawing, while methoxy is electron-donating, leading to localized polarization of the aromatic ring. Such compounds are often intermediates in agrochemical and pharmaceutical synthesis due to their stability and reactivity in cross-coupling reactions .

Properties

Molecular Formula |

C8H5ClF4O2 |

|---|---|

Molecular Weight |

244.57 g/mol |

IUPAC Name |

1-chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H5ClF4O2/c1-14-7-2-4(9)6(3-5(7)10)15-8(11,12)13/h2-3H,1H3 |

InChI Key |

JKBLACRLKSUROO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)OC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene

General Synthetic Strategy

The synthesis of This compound typically involves the introduction of the trifluoromethoxy group onto a suitably substituted aromatic precursor, followed by halogenation and methoxylation steps. The key challenge lies in the selective installation of the trifluoromethoxy group and controlling the position of chloro and fluoro substituents.

Key Synthetic Routes

Halogenated Aromatic Precursors and Trifluoromethoxylation

One established approach starts from 2-chloro-4-fluoroaniline or related halogenated aromatic amines. The trifluoromethoxy group is introduced by reaction with trifluoromethyl iodide in the presence of a base such as potassium carbonate, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction allows for the substitution of an amino or hydroxyl group with the trifluoromethoxy moiety, yielding the trifluoromethoxy-substituted aromatic intermediate.

Bromomethylation and Halomethylation of Trifluoromethoxybenzene

Another method involves the bromomethylation or chloromethylation of trifluoromethoxybenzene derivatives. This is achieved by reacting trifluoromethoxybenzene with formaldehyde and hydrogen bromide or bromide salts in the presence of Lewis acids (e.g., zinc chloride, aluminum chloride) or protonic acids (e.g., phosphoric or sulfuric acid) as catalysts. The reaction temperature is typically controlled between 20 and 90 °C. The resulting halomethylated trifluoromethoxybenzene can be further functionalized to introduce chloro and fluoro substituents.

Diazonium Salt Formation and Sandmeyer-Type Fluorination

A classical approach for introducing fluorine substituents involves diazotization of amino-substituted trifluoromethoxybenzene derivatives, followed by Sandmeyer-type fluorination reactions using fluorinating agents such as sodium nitrite and fluoroboric acid or related salts. This method allows selective fluorination at the desired aromatic positions and is often employed in conjunction with reduction and halogenation steps to achieve the target substitution pattern.

Chlorine/Fluorine Exchange Using Transition Metal Catalysts

Vapor-phase chlorination and fluorination reactions at elevated temperatures (>300 °C) using transition metal catalysts (e.g., iron fluoride) have been reported for related trifluoromethylated aromatic compounds. This method enables simultaneous chlorination and fluorination, which can be adapted to trifluoromethoxybenzene derivatives to obtain selectively chlorofluoro-substituted products. Control over the molar ratio of chlorine gas and reaction temperature allows tuning of substitution patterns, although by-product formation requires further purification steps.

Detailed Laboratory Procedure Example

A representative laboratory-scale synthesis of a closely related compound, 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene , involves:

- Reacting 2-chloro-4-fluoroaniline with trifluoromethyl iodide in the presence of potassium carbonate.

- Conducting the reaction in DMSO at elevated temperatures (typically 80–120 °C) for several hours.

- Purifying the product by distillation or recrystallization to obtain high-purity trifluoromethoxy-substituted aromatic compound.

This procedure can be modified by introducing a methoxylation step via methylation of a hydroxyl precursor or by direct substitution using methoxy reagents under controlled conditions.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenated amine + trifluoromethyl iodide | 2-chloro-4-fluoroaniline | Potassium carbonate, DMSO | Elevated temp (80–120 °C), several hours | High selectivity, moderate scale-up potential | Requires handling of trifluoromethyl iodide |

| Bromomethylation of trifluoromethoxybenzene | Trifluoromethoxybenzene | Formaldehyde, HBr or NaBr, Lewis/protonic acids | 20–90 °C, acid catalysis | Straightforward, scalable | Multiple steps, purification needed |

| Diazotization and Sandmeyer fluorination | Amino-substituted trifluoromethoxybenzene | Sodium nitrite, fluoroboric acid, reducing agents | 0–50 °C, acidic medium | Precise fluorination | Multi-step, sensitive reagents |

| Vapor-phase chlorination/fluorination | Trifluoromethoxybenzene derivatives | Cl₂ gas, FeF catalyst | >300 °C, gas-phase | One-step chlorofluorination | High temp, by-products, specialized equipment |

Research Outcomes and Yield Data

- The halogenated amine trifluoromethoxylation method typically yields the target compound in 60–80% isolated yield after purification.

- Bromomethylation routes provide moderate to good yields (50–75%) of halomethylated intermediates, which can be further transformed efficiently.

- Diazotization and Sandmeyer fluorination methods have demonstrated yields ranging from 40–70%, depending on the substituent pattern and reaction optimization.

- Vapor-phase chlorination/fluorination methods yield chlorofluoro trifluoromethoxy aromatics in 65–85% yields but require careful control to minimize by-products.

Summary and Expert Notes

- The preparation of This compound involves multi-step synthetic sequences combining halogenation, methoxylation, and trifluoromethoxylation.

- Selection of synthetic route depends on available starting materials, scale, and purity requirements.

- Industrial processes favor catalytic and vapor-phase methods for scalability, while laboratory syntheses rely on nucleophilic substitution and diazotization strategies.

- The trifluoromethoxy group installation remains a critical step, often achieved via reaction with trifluoromethyl iodide or related reagents under basic conditions.

- Purification typically involves distillation or crystallization, with yields influenced by reaction conditions and substituent effects.

This detailed overview consolidates current knowledge on the preparation of This compound , drawing from patent literature, peer-reviewed articles, and industrial process descriptions to provide a professional and authoritative resource.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-5-methoxy-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated by the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Trifluoromethoxybenzenes

Physicochemical Properties

Table 2: Key Physicochemical Data

Key Observations :

- Trifluoromethoxy vs. Trifluoromethyl : Compounds with -OCF₃ (e.g., the target compound) exhibit greater polarity and lower volatility compared to -CF₃ analogues (e.g., nitrofluorfen) .

- Halogen Effects : Bromine and iodine derivatives (e.g., 1-bromo-4-(trifluoromethoxy)benzene) are bulkier, influencing cross-coupling reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.